3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the ethoxy and fluoroethyl groups, and the attachment of the sulfonyl chloride group. The exact methods and reagents used would depend on various factors, including the desired yield, cost, safety considerations, and environmental impact .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which consists of three carbon atoms and two nitrogen atoms in a five-membered ring. The ethoxy, fluoroethyl, and sulfonyl chloride groups would be attached to this ring at the 3rd, 1st, and 4th positions, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present. For example, the sulfonyl chloride group is typically very reactive and could undergo substitution reactions with nucleophiles . The presence of the fluoroethyl group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its melting and boiling points, solubility in various solvents, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClFN2O3S/c1-2-15-6-7-8(16(9,13)14)5-12(11-7)4-3-10/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADYPEHYOIFPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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